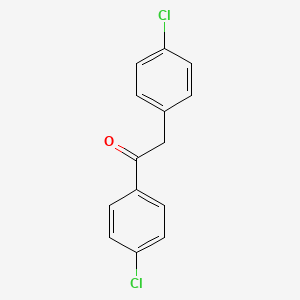

1,2-Bis(4-chlorophenyl)ethanone

Description

Contextual Significance in Organic Chemistry Research

Diaryl ketones, the class of compounds to which 1,2-Bis(4-chlorophenyl)ethanone belongs, are recognized for their importance as photoactivators. eurekaselect.comresearchgate.net Their ability to absorb light and promote chemical reactions makes them valuable in photochemistry. The presence of chlorine atoms on the phenyl rings can influence the electronic properties of the molecule, potentially affecting its photochemical behavior.

Furthermore, the structural motif of a diaryl ketone serves as a versatile building block in the synthesis of more complex molecules. researchgate.net The carbonyl group and the aromatic rings offer multiple sites for chemical modification, allowing for the construction of a diverse range of derivatives. The synthesis of such compounds is often achieved through established methods like the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.comlibretexts.orgnumberanalytics.com

Overview of Chlorophenyl-Substituted Ethanone (B97240) Frameworks in Scholarly Literature

The scholarly literature contains numerous examples of chlorophenyl-substituted ethanone frameworks, highlighting their significance in various research domains. These compounds are often investigated for their potential biological activities and as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, derivatives of chlorophenyl-substituted pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant and analgesic properties. mdpi.com

The synthesis of these frameworks is a well-documented area of organic chemistry. A common synthetic route is the Friedel-Crafts acylation, where an appropriately substituted chlorobenzoyl chloride reacts with a chlorobenzene (B131634) derivative in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.comlibretexts.orgnumberanalytics.com For example, the synthesis of 2-chloro-1-(3-chlorophenyl)ethanone can be achieved by reacting 3-chlorobenzene with chloroacetyl chloride using an aluminum chloride catalyst. ontosight.ai

The reactivity of the ethanone core in these molecules allows for a variety of chemical transformations. The carbonyl group can undergo reduction to an alcohol or be a site for the addition of nucleophiles. The methylene (B1212753) group adjacent to the carbonyl can be functionalized, as seen in the synthesis of various heterocyclic compounds. For example, 2-bromo-1-(4-chlorophenyl)ethanone is a precursor in the synthesis of certain azole derivatives. researchgate.net

The table below provides examples of related chlorophenyl-substituted ethanone frameworks and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| 2-Chloro-1-(4-chlorophenyl)ethanone | 937-20-2 | C8H6Cl2O |

| 1,2-Bis(4-chlorophenyl)-1,2-ethanedione | 3457-46-3 | C14H8Cl2O2 |

| 1-(4-Chlorophenyl)ethanone | 99-91-2 | C8H7ClO |

| 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | 4254-20-0 | C14H10Cl2O2 |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9 | C8H5ClF2O |

This data is compiled from various chemical databases and research articles for illustrative purposes. sigmaaldrich.comnist.govcymitquimica.comnist.govnih.govnih.gov

The study of the crystal structure of these compounds provides valuable insights into their solid-state conformation and intermolecular interactions. For instance, the crystal structure of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] eurekaselect.comnih.govdioxin-6-yl)prop-2-en-1-one, a related chalcone, has been determined and analyzed. iucr.org Such studies are crucial for understanding the structure-property relationships within this class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQWGTBCTHCERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343085 | |

| Record name | 1,2-Bis(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51490-05-2 | |

| Record name | 1,2-Bis(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 4 Chlorophenyl Ethanone and Analogues

Classical Approaches to Substituted Ethanones

Traditional methods for the synthesis of substituted ethanones, such as 1,2-Bis(4-chlorophenyl)ethanone, have long been established in the field of organic chemistry. These approaches often rely on fundamental reactions that build the carbon skeleton and introduce the desired functional groups through stepwise processes.

Benzoin (B196080) Condensation Derived Syntheses (e.g., 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone)

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aromatic aldehydes to form an α-hydroxy ketone, also known as an acyloin. cambridge.orgwikipedia.org This reaction is pivotal for the synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, the direct precursor to this compound via oxidation. The condensation typically involves the reaction of two molecules of 4-chlorobenzaldehyde in the presence of a nucleophilic catalyst.

Historically, cyanide ions (e.g., from sodium or potassium cyanide) have been the catalyst of choice. cambridge.orgwikipedia.org The mechanism, first proposed by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of one aldehyde molecule. organic-chemistry.org This step is followed by a proton transfer and rearrangement, which reverses the polarity (umpolung) of the carbonyl carbon, turning it into a nucleophile. This nucleophilic intermediate then attacks a second aldehyde molecule, and subsequent elimination of the cyanide catalyst yields the benzoin product. organic-chemistry.org

More recently, N-heterocyclic carbenes (NHCs), often generated from thiazolium salts like Vitamin B1 (thiamine), have emerged as effective and less toxic alternatives to cyanide for catalyzing the benzoin condensation. organic-chemistry.orgresearchgate.netscispace.com The reaction can be extended to cross-benzoin condensations, where two different aldehydes are used, allowing for the synthesis of unsymmetrical benzoins. cambridge.orgwikipedia.org For instance, 4-chlorobenzaldehyde can be condensed with other substituted benzaldehydes to afford unsymmetrical α-hydroxy ketones. cambridge.org

| Reactant | Catalyst Type | Product | Key Features |

|---|---|---|---|

| 4-Chlorobenzaldehyde (2 equivalents) | Cyanide (e.g., KCN) | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Traditional, efficient method; involves toxic reagents. cambridge.orgwikipedia.org |

| 4-Chlorobenzaldehyde (2 equivalents) | N-Heterocyclic Carbenes (NHCs) | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Milder conditions, less toxic catalyst system. researchgate.net |

| 4-Chlorobenzaldehyde + Different Aromatic Aldehyde | Cyanide or NHCs | Unsymmetrical Benzoin | Allows for synthesis of mixed α-hydroxy ketones. wikipedia.org |

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. mnstate.eduacechemistry.co.uk While not part of the benzoin condensation itself, Grignard reactions offer alternative routes to ketones and related precursors. The synthesis of aryl ketones can be achieved by the acylation of Grignard reagents with acyl chlorides. wisc.eduorganic-chemistry.org However, a common issue is the high reactivity of the Grignard reagent, which can lead to a second nucleophilic attack on the newly formed ketone, producing a tertiary alcohol as a byproduct. mnstate.eduuomustansiriyah.edu.iq

To control this reactivity, modern protocols often use a moderating ligand. For example, the addition of bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, reducing its reactivity enough to allow for the selective formation of the ketone from an acid chloride without significant over-addition. wisc.eduorganic-chemistry.org

General Grignard Reaction for Ketone Synthesis:

Step 1: Formation of the Grignard reagent from an aryl halide (e.g., 4-chlorobromobenzene) and magnesium metal in a dry ether solvent. acechemistry.co.ukadichemistry.com

Step 2: Controlled addition of the Grignard reagent to an acylating agent, such as 4-chlorobenzoyl chloride, often in the presence of a catalyst or moderating agent, to yield the desired diaryl ketone. wisc.eduorganic-chemistry.org

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.govuni-graz.at Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity. illinois.edu For the synthesis of chiral α-hydroxy ketones, enzymes such as benzaldehyde lyase (BAL) and benzylformate decarboxylase (BFD) can catalyze cross-benzoin condensations with high efficiency. cambridge.org

Whole-cell biocatalysis is also a prominent method for producing chiral alcohols through the reduction of ketones. researchgate.net While direct enzymatic synthesis of this compound is less commonly documented, the synthesis of its precursors, particularly chiral alcohols, is well-established. illinois.edu For instance, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are used for the stereoselective reduction of prochiral ketones to furnish enantiomerically pure secondary alcohols, which are valuable pharmaceutical intermediates. nih.govresearchgate.net These processes often rely on cofactor recycling systems (e.g., for NADH or NADPH) to be economically viable on an industrial scale. nih.gov

Oxidation Methods for Dicarbonyl Compounds (e.g., 1,2-Bis(4-chlorophenyl)-1,2-ethanedione)

The α-hydroxy ketone (benzoin) synthesized via condensation can be readily oxidized to the corresponding α-dicarbonyl compound, known as a benzil (B1666583). In this context, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is oxidized to produce 1,2-Bis(4-chlorophenyl)-1,2-ethanedione (4,4'-Dichlorobenzil).

A variety of oxidizing agents can accomplish this transformation. A common laboratory method involves heating the benzoin with an oxidizing agent like iron(III) chloride (FeCl₃). For example, benzoin can be converted to 1,2-diphenylethanedione in 94% yield by refluxing with FeCl₃ in the presence of 2-hydroxypropyl-β-cyclodextrin in water. scispace.com Other classical reagents for this oxidation include nitric acid and copper(II) salts. The resulting 1,2-diketone is a versatile intermediate for the synthesis of various heterocyclic compounds.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Iron(III) Chloride (FeCl₃) | 1,2-Bis(4-chlorophenyl)-1,2-ethanedione |

| 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Copper(II) Sulfate | 1,2-Bis(4-chlorophenyl)-1,2-ethanedione |

| 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Nitric Acid (HNO₃) | 1,2-Bis(4-chlorophenyl)-1,2-ethanedione |

Acyl Substitution Reactions for Chlorinated Acetophenones

Nucleophilic acyl substitution is a fundamental class of reactions for the synthesis of carboxylic acid derivatives, including ketones. masterorganicchemistry.com This approach is crucial for preparing chlorinated acetophenones, which can serve as building blocks. The reaction typically involves a carboxylic acid derivative, such as an acyl chloride, reacting with a nucleophile. uomustansiriyah.edu.iqmasterorganicchemistry.com

One of the most direct methods for synthesizing aryl ketones is the Friedel-Crafts acylation, where an arene (like chlorobenzene) reacts with an acyl chloride (e.g., 4-chlorobenzoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Another key pathway is the reaction of organometallic reagents with acyl chlorides. researchgate.net For instance, organocuprates or palladium-catalyzed coupling reactions of organoboranes with acyl chlorides provide efficient routes to unsymmetrical ketones. researchgate.net

A direct method for preparing α-chloro acetophenones involves the reaction of arene precursors with acid chlorides, a process that can provide substitution patterns not easily accessible through classical Friedel-Crafts chemistry. nih.gov The synthesis of chlorinated acetophenones can also be achieved by the direct chlorination of a substituted acetophenone using reagents like sulfuryl chloride (SO₂Cl₂), though this can sometimes lead to chlorination on the aromatic ring as a side reaction. google.com

Advanced Synthetic Strategies

Modern organic synthesis focuses on developing more efficient, selective, and sustainable methods. Advanced strategies for preparing ethanones and their analogues often involve transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance. For example, the Suzuki-Miyaura coupling reaction between an arylboronic acid and an acyl chloride, catalyzed by a palladium complex, is a powerful tool for constructing the C-C bond in diaryl ketones. researchgate.net

These advanced methods are characterized by their efficiency, control over selectivity (chemo-, regio-, and stereoselectivity), and applicability to the synthesis of complex molecules under milder conditions than many classical approaches.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them valuable tools in medicinal chemistry and drug discovery. nih.govnih.gov Well-known examples of MCRs include the Strecker synthesis of α-amino acids, the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction for dihydropyrimidinones, and the Ugi and Passerini isocyanide-based reactions. nih.govnih.gov

The core principle of MCRs is the in-situ generation of intermediates that readily react with other components in the mixture, driving the reaction sequence forward in a cascade fashion. nih.gov This approach minimizes the need for isolating and purifying intermediates, thereby reducing solvent waste and saving time. researchgate.net

Despite the versatility and power of MCRs in generating diverse chemical scaffolds, particularly heterocycles and complex amides, their application for the direct synthesis of 1,2-diarylethanone structures like this compound is not extensively documented in the scientific literature. The typical products of classical MCRs, such as hydantoins from the Bucherer–Bergs reaction or bis-amides from the Ugi reaction, are structurally distinct from the target 1,2-diarylethanone framework. sci-hub.semdpi.com The development of novel MCRs specifically designed to yield this class of compounds remains an area for future exploration.

Metal-Catalyzed Coupling Reactions in Chlorinated Arenes

Metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of diarylethanones through the α-arylation of ketone enolates. researchgate.net This methodology is highly effective for coupling chlorinated arenes, making it directly applicable to the synthesis of this compound.

The reaction typically involves the coupling of an aryl halide with a ketone. For the synthesis of the target compound, this translates to the α-arylation of 4-chloroacetophenone with a 4-chlorophenyl halide. The general mechanism involves the formation of a palladium(0) catalyst which undergoes oxidative addition with the aryl halide. Concurrently, a base abstracts a proton from the α-carbon of the ketone to form an enolate. This enolate then coordinates with the palladium(II) complex, and subsequent reductive elimination yields the α-arylated ketone product and regenerates the palladium(0) catalyst. nih.gov

The success of these reactions often depends on the careful selection of the catalyst, ligand, base, and solvent system. Research into the α-arylation of substituted acetophenones has identified several effective systems. For instance, the arylation of 2'-chloroacetophenones has been successfully achieved using palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (Pd(OAc)2) in combination with bulky phosphine ligands such as BINAP or N-heterocyclic carbene (NHC) ligands like IMes·HCl. researchgate.net Strong bases, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), are required to facilitate the formation of the ketone enolate. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd2(dba)3 | BINAP | NaOtBu | THF | 90 | Effective for coupling 2'-chloroacetophenone with dibromoarenes. researchgate.net |

| Pd(OAc)2 | IMes·HCl | Cs2CO3 | DMF | 130 | Used for challenging couplings involving ortho-substituted ketones. researchgate.net |

| (IPr)Pd(allyl)Cl | - | NaOtBu | THF | 90 | Single-component precatalyst system. researchgate.net |

| Palladacycle Complex 1 | P(t-Bu)Cy2 | K3PO4(H2O) | Toluene | 110 | Effective for coupling α,α-difluoroketones with aryl chlorides. nih.gov |

Derivatization Pathways from Precursors (e.g., 4-chlorobenzaldehyde, 4-chloroacetophenone)

A classical two-step approach starting from 4-chlorobenzaldehyde can be employed to synthesize this compound. This pathway involves a benzoin condensation followed by the reduction of the resulting α-hydroxyketone.

Step 1: Benzoin Condensation

The benzoin condensation is a carbon-carbon bond-forming reaction that involves the dimerization of two aromatic aldehydes to form an acyloin (α-hydroxyketone). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a nucleophile, most commonly cyanide ions or an N-heterocyclic carbene (NHC). wikipedia.orgias.ac.in In this process, two molecules of 4-chlorobenzaldehyde react to form 2-hydroxy-1,2-bis(4-chlorophenyl)ethanone, also known as 4,4'-dichlorobenzoin.

The mechanism involves the nucleophilic attack of the catalyst (e.g., cyanide) on the carbonyl carbon of one aldehyde molecule. This creates a cyanohydrin intermediate, which, after a proton transfer, undergoes a polarity reversal ("umpolung"), allowing the formerly electrophilic carbonyl carbon to act as a nucleophile and attack a second molecule of the aldehyde. chem-station.com Subsequent elimination of the catalyst regenerates the carbonyl and yields the benzoin product. wikipedia.org

Step 2: Reduction of 4,4'-Dichlorobenzoin

The second step involves the reduction of the hydroxyl group of the 4,4'-dichlorobenzoin intermediate to yield the final product, this compound (a deoxybenzoin). This transformation can be achieved using various reducing agents capable of cleaving the C-OH bond while leaving the ketone carbonyl intact. Common methods for the reduction of benzoins to deoxybenzoins include catalytic hydrogenation or using reducing agents like tin in hydrochloric acid or zinc amalgam in hydrochloric acid (Clemmensen reduction conditions), although careful control of conditions is necessary to avoid over-reduction of the ketone.

Utilizing 4-chloroacetophenone as a precursor offers a more direct route to this compound, primarily through the palladium-catalyzed α-arylation reaction discussed previously (Section 2.2.2). This method is one of the most efficient ways to construct the 1,2-diarylethanone skeleton.

The strategy involves the reaction of the enolate of 4-chloroacetophenone with a suitable 4-chlorophenyl electrophile, such as 4-chlorobromobenzene, 4-chloroiodobenzene, or an aryl tosylate. researchgate.net The reaction is catalyzed by a palladium complex, which facilitates the crucial C-C bond formation between the α-carbon of the acetophenone and the chlorinated aromatic ring.

| Arylating Agent | Catalyst/Ligand System | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Aryl Bromides | Pd2(dba)3 / BINAP | NaOtBu | THF | Good to Excellent researchgate.net |

| Aryl Chlorides | Palladacycle / P(t-Bu)Cy2 | K3PO4 | Toluene | High nih.gov |

| Aryl Tosylates/Mesylates | Pd(OAc)2 / Indolyl-phosphine Ligand | LiHMDS | Toluene | Good to Excellent researchgate.net |

This approach benefits from the wide availability of aryl halides and the high functional group tolerance of modern palladium catalysts. The reaction conditions can be tuned by varying the ligand and base to optimize the yield and prevent side reactions, such as self-condensation of the ketone or diarylation. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Investigations (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides insights into the molecular vibrations of 1,2-Bis(4-chlorophenyl)ethanone. These methods are complementary, with FTIR measuring the absorption of infrared radiation and Raman spectroscopy analyzing the light scattered from a laser source. thermofisher.com

In the analysis of related compounds, such as 1-(4-chlorophenyl)ethanone, characteristic vibrational bands are observed. For instance, the C-Cl stretching vibrations in simple organic chlorine compounds are typically found in the 700-750 cm⁻¹ region of the infrared spectrum. uantwerpen.be The FTIR and Raman spectra of similar structures reveal important information about the presence of specific functional groups and their vibrational modes. uantwerpen.bemdpi.com For example, the analysis of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involved recording the FT-IR spectrum using KBr pellets and the FT-Raman spectrum using a Nd:YAG laser for excitation. uantwerpen.be

Interactive Data Table: Vibrational Spectroscopy Data for Related Chloro-Aromatic Ketones

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference Compound |

| FT-IR | 700-750 | C-Cl Stretch | Simple Organic Chlorine Compounds |

| FT-IR | 1684 | C=O Stretch | 4'-Chloroacetophenone |

| Raman | 1685 | C=O Stretch | 4'-Chloroacetophenone |

| FT-IR | 1588 | Aromatic C=C Stretch | 4'-Chloroacetophenone |

| Raman | 1589 | Aromatic C=C Stretch | 4'-Chloroacetophenone |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR have been employed to characterize compounds structurally related to this compound.

Interactive Data Table: NMR Data for 1-(4-chlorophenyl)ethanone

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹³C | 196.8 | CDCl₃ |

| ¹³C | 139.4 | CDCl₃ |

| ¹³C | 135.2 | CDCl₃ |

| ¹³C | 129.5 | CDCl₃ |

| ¹³C | 128.9 | CDCl₃ |

| ¹³C | 26.6 | CDCl₃ |

| ¹H | 7.91 (d, 2H) | CDCl₃ |

| ¹H | 7.45 (d, 2H) | CDCl₃ |

| ¹H | 2.59 (s, 3H) | CDCl₃ |

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While the specific crystal structure of this compound is not detailed in the provided results, studies on analogous compounds provide a framework for understanding its likely solid-state conformation. For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one reveals a largely planar molecule with weak intermolecular interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking of aromatic rings influencing the crystal packing. nih.gov Similarly, the crystal structures of two benzoinic methoxyderivatives, 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone and 2-hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone, were determined using single crystal X-ray diffraction, revealing their detailed molecular geometries and packing arrangements. researchgate.net

The potential for different spatial arrangements (configurations) and different crystalline forms (polymorphism) is an important aspect of solid-state chemistry. While specific studies on the polymorphism of this compound were not found, the investigation of related structures highlights the importance of this area. The study of different crystalline forms is crucial as polymorphism can significantly affect the physical properties of a compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of the related compound 1-(4-chlorophenyl)ethanone shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. spectrabase.com The fragmentation pattern provides clues about the compound's structure. For instance, the mass spectrum of 1-(4-chlorophenyl)ethanone, obtained by electron ionization (EI), is available in the NIST Chemistry WebBook. nist.govnist.gov

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a molecule is influenced by the nature of its chromophores and the solvent used. For example, the electronic spectra of copper(II)-salan complexes, which are structurally different but demonstrate the principles of UV-Vis analysis, show absorption bands in the UV region corresponding to π → π* and n → π* transitions, as well as ligand-to-metal charge transfer bands. researchgate.net Studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have shown that the solvent can cause a shift in the absorption wavelength (solvatochromism). physchemres.org The UV/Vis+ Photochemistry Database contains spectral data for a wide range of aromatic compounds, which can be used for comparative purposes. science-softcon.descience-softcon.de

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. Had such studies been performed on 1,2-Bis(4-chlorophenyl)ethanone, they would provide foundational data on its geometry, electronics, and vibrational modes.

Molecular Geometry OptimizationMolecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. Using a selected DFT functional and basis set, this calculation would precisely determine the bond lengths, bond angles, and dihedral angles for this compound.

For instance, a study on a related chalcone, (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl) prop-2-en-1-one, utilized DFT with the B3LYP/6-31G(d,p) basis set to determine its optimized geometry. A similar study on this compound would yield a data table of its key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table would list the predicted bond lengths (in Ångströms) and angles (in degrees) for the key structural features of the molecule, such as the C=O carbonyl bond, the C-C bonds of the ethane (B1197151) bridge, and the C-Cl bonds on the phenyl rings. (Note: No experimental or calculated data is available in the searched literature to populate this table.)

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)Analysis of the electronic structure reveals key details about a molecule's reactivity and properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of positive and negative potential, identifying likely sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the acidic protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions within a molecule. It provides a picture of the Lewis structure, detailing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This analysis quantifies the stability a molecule gains from these interactions, often measured by the second-order perturbation energy, E(2).

Molecular Dynamics Simulations (in related systems)Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT calculations typically focus on a static, minimum-energy structure, MD simulations provide insight into the dynamic behavior of a system at a given temperature and pressure.

Although no MD simulations for this compound were found, such studies are often used for larger, related systems, like biological membranes interacting with small molecules. For this compound, an MD simulation could explore its conformational flexibility, its interactions with solvent molecules, or its behavior in a condensed phase.

Theoretical Investigations of Reaction MechanismsComputational methods can be used to map out the entire energy landscape of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. This allows for a detailed, step-by-step understanding of how a reaction proceeds.

For example, the reaction of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) with OH radicals was investigated using quantum chemical calculations to determine reaction pathways and kinetics. A similar theoretical study on this compound could, for instance, investigate its reduction or oxidation mechanisms, providing activation energies and reaction rates that would be difficult to measure experimentally.

Intermolecular Interaction AnalysisThis analysis focuses on the non-covalent forces between molecules, such as hydrogen bonds and van der Waals forces, which govern the properties of materials in the solid and liquid states. Computational methods can identify and quantify the strength of these interactions.

For a crystal structure of this compound, theoretical analysis could calculate the interaction energies between molecular pairs, explaining the packing arrangement and the stability of the crystal lattice. Studies on related compounds have used techniques like NBO analysis to characterize hydrogen bonding networks and their contribution to crystal stability.

Advanced Applications and Research Potential in Chemical Science

Role as Synthetic Intermediates for Complex Organic Molecules

1,2-Bis(4-chlorophenyl)ethanone is a key precursor in the synthesis of more complex organic structures. Its reactive ketone group and the presence of two aromatic rings provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

As an organic intermediate, this compound serves as a foundational material for the production of various specialty chemicals. It is utilized as a precursor for synthesizing dyes, including fluorescent and photosensitive dyes, which are essential in various industrial applications. Its structural framework is also integral to the creation of certain fungicides, such as oxalic acid fungicides, highlighting its role in industrial processes aimed at developing protective agents.

The table below outlines some of the downstream products and specialty chemicals that can be synthesized using this compound as a precursor.

| Category | Downstream Product Example | CAS Number |

| Benzil (B1666583) Derivative | 4,4'-Dichlorobenzil | 3457-46-3 |

| Phenylhydrazine Derivative | p-chlorobenzyl-phenylhydrazine | 77855-65-3 |

| Benzene Derivative | 1,1'-(1,2-Ethanediyl)bis[4-chlorobenzene] | 2642-81-1 |

| Furanone Derivative | 4,5-bis(4-chlorophenyl)-3-hydroxy-2(5H)-furanone | 89405-45-8 |

This table is based on known downstream products from this compound and its related precursors. chemsrc.com

The diaryl ethanone (B97240) motif is a recognized pharmacophore in medicinal chemistry. Compounds structurally related to this compound are crucial intermediates in the synthesis of pharmaceuticals. For instance, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177) is a key building block for developing anti-inflammatory and anticancer agents. chemimpex.com The versatility of the chlorophenyl ethanone structure allows it to be a starting point for creating novel compounds targeting specific biological pathways. chemimpex.com

Furthermore, this class of compounds is instrumental in synthesizing Mannich bases, which are versatile intermediates used to produce a wide range of biologically active molecules for both the pharmaceutical and agrochemical industries. researchgate.net The synthesis of various heterocyclic compounds with therapeutic potential, such as those based on the 1,2,4-triazole (B32235) scaffold known for antifungal and other medicinal properties, often utilizes precursors with similar structural features. researchgate.net

Exploration in Materials Science

In materials science, the focus is on creating novel materials with specific, tunable properties. Organic molecules are particularly attractive due to the ability to modify their electronic and optical properties through structural changes. acrhem.org this compound serves as a valuable scaffold for building larger, conjugated systems that are candidates for advanced materials. Its rigid structure and the presence of electron-withdrawing chlorine atoms can be exploited to influence the properties of polymers and molecular crystals.

Development of Novel Optical Materials (e.g., Nonlinear Optical properties of related chalcones)

A significant area of research is the development of materials with nonlinear optical (NLO) properties, which are critical for future photonic and optoelectronic technologies. acrhem.org Chalcones, which can be synthesized via Claisen-Schmidt condensation from precursors like this compound, are a class of organic compounds that show strong third-order NLO properties. acrhem.orgciac.jl.cn

These properties arise from the charge transfer that occurs along the π-conjugated backbone of the chalcone molecule. acrhem.org The presence of electron-donating and electron-withdrawing groups on the aromatic rings can enhance this effect, leading to a large molecular hyperpolarizability. The bis(4-chlorophenyl) structure provides a robust framework that can be functionalized to create chalcones with tailored NLO responses, making them promising candidates for applications such as optical power limiting and frequency conversion. acrhem.organalis.com.my

| Property | Description | Relevance to Chalcones |

| Third-Order NLO | The material's polarization response is a nonlinear function of the third power of the applied optical field. | Chalcones exhibit significant third-order nonlinearity, making them suitable for photonic devices. acrhem.org |

| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons in a single quantum event. | Materials with strong TPA are in demand for applications like 3D fluorescence imaging and sensor protection. acrhem.org |

| Hyperpolarizability (β) | A measure of the nonlinear optical response of a single molecule. | Chalcone derivatives can be designed to possess high hyperpolarizability, enhancing their NLO activity. analis.com.my |

| π-Conjugated System | A system of connected p-orbitals with delocalized electrons in a molecule. | The delocalized electrons in the π-conjugated system of chalcones are responsible for their high electron density mobility and NLO properties. analis.com.my |

Catalytic Applications (e.g., in oxidation reactions)

While this compound is not typically a catalyst itself, it can serve as a substrate or precursor in catalytic reactions, particularly oxidation reactions. The oxidation of alcohols to ketones is a fundamental transformation in organic chemistry, and biocatalytic methods are increasingly explored for their selectivity and green credentials. In one study, the reverse reaction, a biocatalytic reduction of a benzophenone derivative to an alcohol, was demonstrated using Nocardia corallina, indicating the molecule's suitability as a substrate in enzyme-catalyzed redox reactions. researchgate.netresearchgate.net

Furthermore, the study of Fenton-like oxidation of related compounds like 4-chlorophenol provides insight into the potential degradation pathways of chlorinated aromatic compounds in the presence of catalysts. whiterose.ac.uk Such research is vital for environmental applications and understanding the stability and reactivity of these molecules in various catalytic systems. The selective oxidation of substrates is a cornerstone of industrial chemistry, with catalysts like iron phosphates and vanadates playing a key role in producing valuable chemicals. mdpi.com Understanding the behavior of molecules like this compound within these catalytic processes is crucial for developing new synthetic routes and environmental remediation technologies.

Investigations into Biological Activities Excluding Clinical Trials, Safety, Dosage

Antimicrobial Activity Studies

There is currently a lack of specific research data on the antimicrobial properties of 1,2-Bis(4-chlorophenyl)ethanone. While various derivatives of related chemical structures, such as 1,4-naphthoquinones and phenolic compounds like 2,4-dihydroxybenzaldehyde (B120756), have been evaluated for their antibacterial and antifungal effects, no such studies have been identified for this compound itself. nih.govbiomolther.org For instance, certain 1,4-naphthoquinone (B94277) derivatives are known to possess a wide range of biological activities, including antibacterial and antifungal actions. nih.gov Similarly, 2,4-dihydroxybenzaldehyde has demonstrated antibacterial activity against several pathogenic bacteria. biomolther.org

Anticancer Research and Mechanisms of Cellular Interaction

While specific studies on apoptosis induction by this compound are absent, research on other deoxybenzoin (B349326) derivatives has shown potential in this area. For example, a study on a series of novel deoxybenzoin oximes found that some of these compounds exhibited immunosuppressive activity by inducing apoptosis in activated lymph node cells. nih.gov This suggests that the deoxybenzoin framework can be a basis for developing molecules that modulate cell death pathways. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme and Receptor Interaction Studies

There is a lack of specific information regarding the interaction of this compound with specific enzymes or receptors. Research on structurally related compounds has shown various interactions. For instance, a structure-activity analysis of certain dihydroxybenzene derivatives, which share a phenolic character, identified an inhibitory effect on ribonucleotide reductase, a key enzyme in DNA synthesis. nih.gov Another study on deoxybenzoin derivatives explored their vasorelaxing effects, suggesting interaction with biological pathways controlling vascular tone, though the specific receptor targets were not fully elucidated. acs.org

Exploration of Other Biological System Modulations (e.g., neuroprotective, anti-inflammatory, antioxidant)

Direct studies concerning the neuroprotective, anti-inflammatory, or antioxidant activities of this compound have not been identified. However, the broader class of deoxybenzoins and other phenolic compounds are recognized for such properties.

Deoxybenzoins, in general, are noted as potent antioxidants. acs.org Phenolic compounds, as a class, are widely investigated for their antioxidant and anti-inflammatory activities. For example, some phenol (B47542) derivatives have been found to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. nih.gov Furthermore, compounds like 2,4-dihydroxybenzaldehyde have been shown to possess anti-inflammatory and anti-nociceptive properties. biomolther.org These examples highlight the potential of the chemical class to which this compound belongs, but specific data for the compound itself remains elusive.

Derivatives and Analogous Compounds in Contemporary Research

Halogenated Analogues (e.g., fluoro-, bromo-, iodo-substituted)

The substitution of chlorine with other halogens (fluorine, bromine, and iodine) in the 1,2-diarylethanone framework has been a subject of significant research to understand the impact of halogen identity and position on biological activity. nih.gov

Research into halogenated analogues extends to various molecular scaffolds. For instance, a series of C-2 halogenated analogues of Salvinorin A were synthesized to probe the binding pocket of the κ opioid receptor (KOPR). nih.gov These studies revealed that the binding affinity to the KOPR increases with the atomic radius of the halogen (I > Br > Cl > F), a trend consistent with halogen bonding interactions. nih.gov While none of the C-2 halogenated analogues showed improved KOPR binding affinity compared to the parent compound, this research provided valuable insights into the structural requirements for receptor interaction. nih.gov

In a different context, the synthesis of fluoro-, bromo-, and iodo-paclitaxel derivatives has been explored for their potential in medical imaging. nih.gov These halogenated analogues, including their radiolabeled versions, have demonstrated utility in studying multidrug resistance in tumors. nih.gov

Furthermore, the synthesis of diaryliodonium salts with ortho-fluoro functionalization has been reported, with some of these compounds exhibiting notable cytotoxicity against human lymphoma cells. beilstein-journals.org The synthesis of novel ortho-SF5 phenylaryl-λ3-iodonium salts highlights the ongoing exploration of complex fluorinated structures. beilstein-journals.org

The antimicrobial properties of halogenated compounds have also been investigated. A study on substituted benzils, which are oxidation products of benzoins, revealed that chloro-substituted benzils showed more potent antibacterial activity against Staphylococcus aureus compared to bromo-substituted and unsubstituted benzils. researchgate.netsphinxsai.com Specifically, 2-chloro-4'-methoxy-3'-nitro benzil (B1666583) and 2,2'-dichloro benzil displayed dose-dependent antibacterial activity. researchgate.net

The following table summarizes the findings related to halogenated analogues:

| Compound/Analogue Type | Research Focus | Key Findings |

| C-2 Halogenated Salvinorin A | κ opioid receptor (KOPR) binding | Affinity increases with halogen atomic radius (I > Br > Cl > F). No improvement in binding affinity over parent compound. |

| Fluoro-, Bromo-, Iodo-paclitaxel | Medical imaging (PET) | Useful for studying multidrug resistance in tumors. |

| Ortho-fluoro-functionalized diaryliodonium salts | Cytotoxicity | Showed cytotoxicity against human lymphoma cells. |

| Chloro- and Bromo-substituted benzils | Antimicrobial activity | Chloro-substituted benzils were more potent against S. aureus than bromo-substituted ones. |

Substituted Benzoins and Benzils

Substituted benzoins and their corresponding oxidation products, benzils, are important classes of organic compounds with diverse applications. wikipedia.orgvedantu.com The benzoin (B196080) condensation, a classic carbon-carbon bond-forming reaction, allows for the synthesis of α-hydroxy ketones from aromatic aldehydes. wikipedia.orgorganic-chemistry.org

The synthesis of mixed benzoin derivatives, where two different benzaldehydes are used, has been achieved through various methods, including those involving "masked" acyl carbanions and the reduction of unsymmetrical benzils. nih.gov Benzils themselves can be synthesized through the oxidation of benzoins using reagents like nitric acid or through other methods like the oxidation of diphenyl alkynes. nih.govresearchgate.net

Research has focused on synthesizing a variety of substituted benzoin and benzil analogues to evaluate their biological activities. For example, a series of hydroxy-substituted benzoin and benzil analogues were synthesized and investigated for their antioxidant, antimicrobial, and enzyme inhibition properties. nih.gov Another study reported the synthesis of various substituted benzils, such as 4,4'-dibromo benzil and 2,2'-dichloro benzil, and evaluated their antimicrobial activity. researchgate.netsphinxsai.com The results indicated that the nature and position of the substituent significantly influence the biological properties of these compounds. researchgate.netsphinxsai.com

The table below presents examples of substituted benzoin and benzil derivatives and their research focus:

| Derivative | Research Focus |

| Hydroxy-substituted benzoins/benzils | Antioxidant, antimicrobial, enzyme inhibition, cytotoxic activities. nih.gov |

| 4,4'-Dibromo benzil | Synthesis and antimicrobial activity. researchgate.netsphinxsai.com |

| 2,2'-Dichloro benzil | Synthesis and antimicrobial activity. researchgate.netsphinxsai.com |

| 2'-Chloro-4-methoxy-3-nitro benzil | Synthesis and antimicrobial activity. researchgate.net |

Ethanone (B97240) Derivatives with Heterocyclic Moieties

The incorporation of heterocyclic rings into the 1,2-diarylethanone scaffold has led to the development of novel compounds with a broad spectrum of biological activities. Pyrazole-containing compounds, for instance, are known to exhibit antitumor, anti-inflammatory, and anticonvulsant properties. mdpi.com

In one study, new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives were synthesized. mdpi.com The synthesis was achieved via an N-alkylation reaction of 1-aryl-2-bromoethanone with 3,5-dimethylpyrazole. mdpi.com Subsequent reaction with hydroxylamine (B1172632) hydrochloride yielded the corresponding oxime derivatives in high yields. mdpi.com

Thiophene-containing heterocycles have also been a focus of research. The synthesis of bis-heterocycles containing thieno[2,3-b]thiophene (B1266192) moieties has been reported, starting from 2-bromo-1-[5-(2-bromoacetyl)-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl]-ethanone. mdpi.com Thienopyridine derivatives have also been synthesized and have shown potential as anticancer agents. nih.govresearchgate.net

Pyridine (B92270) derivatives are another important class of heterocyclic compounds in medicinal chemistry. nih.govresearchgate.net The synthesis of new thioalkyl derivatives of pyridine has been reported, with some compounds demonstrating anticonvulsant and anxiolytic effects. nih.gov Furthermore, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene (B33073) rings has been achieved, with many of these compounds showing good antibacterial and antifungal activities. mdpi.com

The following table highlights some of the heterocyclic moieties incorporated into ethanone derivatives and their associated biological activities:

| Heterocyclic Moiety | Research Focus/Biological Activity |

| Pyrazole | Cytotoxic effects. mdpi.com |

| Thieno[2,3-b]thiophene | Synthesis of bis-heterocycles. mdpi.com |

| Thienopyridine | Anticancer, anti-inflammatory, antimicrobial activities. nih.govresearchgate.net |

| Pyridine | Anticonvulsant, anxiolytic, sedative effects. nih.gov |

| Pyrimidinone/Oxazinone fused with Thiophene | Antibacterial and antifungal activities. mdpi.com |

Ethane (B1197151) and Ethene Derivatives (e.g., DDT-related structures)

The structural framework of 1,2-bis(4-chlorophenyl)ethanone is related to that of the well-known insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) and its analogues. inchem.orgresearchgate.net Research in this area has focused on understanding the structure-activity relationships of DDT-type compounds and developing new derivatives with modified properties. nih.gov

A wide range of DDT analogues have been synthesized and studied to explore how structural modifications affect their insecticidal activity and environmental persistence. inchem.org These analogues often involve changes to the substituents on the phenyl rings or modifications to the ethane bridge. researchgate.net For example, methoxychlor, where the p-chloro groups of DDT are replaced by p-methoxy groups, exhibits significantly different metabolic and storage properties compared to DDT. inchem.org

The physicochemical properties of DDT congeners, such as lipophilicity and electronic parameters, have been shown to be important for their biological activity. nih.govgoogle.com The steric factors, including molecular shape and volume, also play a crucial role in the toxicity of these compounds. nih.gov

The following table provides examples of DDT-related ethane and ethene derivatives:

| Compound | Structural Relationship to DDT | Key Feature |

| Methoxychlor | Analogue | p-chloro groups replaced by p-methoxy groups. inchem.org |

| Dicofol | Analogue | Contains a hydroxyl group on the ethane bridge. researchgate.net |

| Chlorobenzilate | Analogue | Ester derivative. researchgate.net |

| DDE (Dichlorodiphenyldichloroethylene) | Metabolite/Analogue | Ethene derivative formed by dehydrochlorination of DDT. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Analogue Series

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net These studies guide the design of new compounds with enhanced potency and selectivity. nih.gov

For diarylpentanoid analogues, SAR studies have revealed that the presence of a hydroxyl group in both aromatic rings is critical for their anti-inflammatory bioactivity. mdpi.com In the context of acetylcholinesterase (AChE) inhibitors based on an indanone-benzylpiperidine scaffold, QSAR (Quantitative Structure-Activity Relationship) analyses have suggested that inhibitory potency can be better enhanced by substitution on the indanone ring compared to the benzylpiperidine ring. nih.gov

In the development of antitubercular nitroimidazoles, SAR studies have shown that a rigid bicyclic structure can impart both aerobic and anaerobic activity. nih.gov For a series of 1,2-substituted benzimidazoles designed as HIV-1 reverse transcriptase inhibitors, a systematic SAR study was conducted to determine the optimal groups for substitution at the N1 and C2 positions of the benzimidazole (B57391) ring. nih.gov

The development of substituted benzylidene derivatives as dual cholinesterase inhibitors for Alzheimer's treatment also heavily relies on SAR. nih.gov It was found that replacing a chlorobenzene (B131634) at a specific position with other halo benzenes decreased the activity, highlighting the importance of specific halogen substitutions. nih.gov

The following table summarizes key findings from SAR studies on various analogue series:

| Analogue Series | Key SAR Findings |

| Diarylpentanoids | Presence of a hydroxyl group on both aromatic rings is critical for anti-inflammatory activity. mdpi.com |

| Indanone-benzylpiperidine AChE inhibitors | Inhibition potency is more effectively enhanced by substitution on the indanone ring. nih.gov |

| Antitubercular nitroimidazoles | A rigid bicyclic structure is associated with both aerobic and anaerobic activity. nih.gov |

| 1,2-Substituted benzimidazoles (HIV-1 RT inhibitors) | Optimal substituents at N1 and C2 positions of the benzimidazole ring were identified for potent inhibition. nih.gov |

| Substituted benzylidene derivatives (Cholinesterase inhibitors) | Specific halogen substitutions (e.g., chlorine) are crucial for activity. nih.gov |

Future Research Directions

Design and Synthesis of Novel Derivatives with Tailored Properties

The core structure of 1,2-Bis(4-chlorophenyl)ethanone serves as a versatile template for the design and synthesis of a diverse array of novel derivatives. A primary focus of future research will be the creation of compounds with properties tailored for specific applications, particularly in medicinal chemistry.

One promising avenue is the continued development of heterocyclic derivatives. For instance, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives incorporating the 1,2-bis(4-chlorophenyl) moiety has yielded compounds with significant antibacterial activity. Future work will likely involve the synthesis of extensive libraries of such derivatives with varied substituents on the heterocyclic ring to optimize potency and broaden the spectrum of activity.

Another area of intense interest is the synthesis of 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) derivatives. These five-membered heterocyclic rings are known pharmacophores that can enhance the biological activity of a parent molecule. By incorporating these rings into the this compound framework, researchers aim to develop new antifungal and anticancer agents. The synthetic strategies often involve multi-step reactions, starting with the parent ketone and building the heterocyclic ring through condensation and cyclization reactions.

| Derivative Class | Synthetic Approach | Potential Application |

| Pyrazolidine-3,5-diones | Condensation of a β-keto ester with a hydrazine (B178648) derivative | Antibacterial agents |

| 1,2,4-Triazoles | Multi-step synthesis involving the formation of a thiosemicarbazone intermediate followed by cyclization | Antifungal, Anticancer agents |

| 1,2,4-Oxadiazoles | Reaction of an amidoxime (B1450833) with an acylating agent | Anti-inflammatory, Anxiolytic agents |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the mechanisms governing the chemical transformations of this compound and its derivatives is paramount for optimizing existing reactions and discovering new synthetic routes. Future research will increasingly employ advanced analytical and spectroscopic techniques to elucidate reaction pathways, identify transient intermediates, and understand the factors controlling selectivity.

For example, in the palladium-catalyzed arylation of ketones, a reaction relevant to the modification of the this compound backbone, mechanistic studies involving the use of transient directing groups are revealing intricate details of the catalytic cycle. These studies help in designing more efficient and selective catalyst systems. Future investigations will likely focus on in-situ monitoring of these reactions using techniques like NMR and mass spectrometry to directly observe key intermediates.

Furthermore, the study of photochemical reactions, such as [2+2] cycloadditions, involving derivatives of this compound is another fertile ground for mechanistic exploration. libretexts.org Understanding the excited state dynamics and the factors that influence the stereochemical outcome of these reactions is crucial for their application in materials science and the synthesis of complex molecules. Time-resolved spectroscopy and computational modeling will be invaluable tools in these investigations.

Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is revolutionizing chemical research. For this compound and its analogs, this integrated approach will be instrumental in accelerating the discovery and development of new compounds and processes.

Density Functional Theory (DFT) calculations are becoming indispensable for predicting the reactivity, stability, and electronic properties of molecules. chemrxiv.org In the context of designing new derivatives, DFT can be used to model the interaction of a potential drug molecule with its biological target, thus guiding the synthetic efforts towards more potent compounds. For instance, in the development of enzyme inhibitors, DFT can help in understanding the binding modes and energies of different derivatives within the active site of the enzyme.

Molecular docking studies, another computational tool, are being used to predict the binding affinity and orientation of ligands at the active site of a target protein. This information is crucial for the rational design of new drugs. For example, docking studies have been employed to investigate the interaction of 1,2,4-triazole derivatives with the fungal enzyme 14α-demethylase (CYP51), a key target for antifungal drugs. libretexts.org

The experimental validation of computational predictions is a critical component of this integrated approach. High-throughput screening of synthesized compound libraries against biological targets can provide the necessary feedback to refine the computational models. This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for modern drug discovery.

| Computational Method | Application in Research of this compound Derivatives |

| Density Functional Theory (DFT) | Predicting reactivity, stability, and electronic properties; Modeling enzyme-inhibitor interactions. chemrxiv.org |

| Molecular Docking | Predicting binding affinity and orientation of ligands in biological targets. libretexts.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions that influence molecular structure and reactivity. |

Exploration of Emerging Applications and Biological Targets

While much of the current research on this compound derivatives has focused on their antimicrobial properties, future investigations are expected to explore a wider range of applications and biological targets.

The development of novel anticancer agents is a significant area of interest. The 1,2-bis(4-chlorophenyl) scaffold can be found in compounds designed to inhibit various targets involved in cancer progression, such as protein kinases and enzymes involved in DNA replication and repair. The exploration of derivatives as inhibitors of histone deacetylases (HDACs) or topoisomerases represents a promising direction.

Beyond medicine, derivatives of this compound could find applications in materials science. The potential for these compounds to undergo photochemical cycloaddition reactions opens up possibilities for their use in the development of photosensitive polymers and other advanced materials. libretexts.org

The identification of new biological targets is another key aspect of future research. High-throughput screening of diverse libraries of this compound derivatives against a wide range of biological targets could lead to the discovery of compounds with novel mechanisms of action. This could pave the way for the development of new treatments for a variety of diseases. The Mur enzyme family (MurA, MurB, MurC), involved in bacterial cell wall biosynthesis, has already been identified as a target for pyrazolidine-3,5-dione derivatives. researcher.life Future work will likely expand this to other essential bacterial and fungal enzymes.

| Application Area | Specific Target/Use | Relevant Derivative Class |

| Antibacterial | MurA, MurB, MurC enzymes researcher.life | Pyrazolidine-3,5-diones researcher.life |

| Antifungal | 14α-demethylase (CYP51) libretexts.org | 1,2,4-Triazoles libretexts.org |

| Anticancer | Protein kinases, HDACs, Topoisomerases | Various heterocyclic derivatives |

| Materials Science | Photosensitive polymers | Derivatives capable of photochemical cycloaddition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-bis(4-chlorophenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives of similar structures are synthesized by reacting substituted benzaldehydes with ketones under alkaline conditions. Optimization involves varying catalysts (e.g., NaOH), solvents (e.g., ethanol), and temperature (e.g., reflux at 80°C). Purification often employs silica gel chromatography, with yields ranging from 60–70% depending on substituent reactivity .

- Key Data : In a comparative study, three synthetic routes for a related compound achieved 64–68% yields using column chromatography, highlighting the importance of solvent polarity and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR to confirm aromatic proton environments and carbonyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 346.054272 for chlorinated derivatives) .

- FT-IR : Peaks at ~1680 cm confirm the ketone group.

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation in buffers (pH 1–12) using HPLC to monitor degradation products.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Findings : Related bis-chlorophenyl compounds show stability up to 150°C, but hydrolytic degradation occurs in strongly acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) alter the biological activity of this compound derivatives?

- Methodology :

- Synthetic Modifications : Introduce substituents (e.g., fluorine at para positions) via nucleophilic aromatic substitution.

- Activity Testing : Compare lipophilicity (logP values) and receptor binding affinity using assays like SPR (surface plasmon resonance).

- Data Contradictions : Fluorinated analogs exhibit enhanced lipophilicity (logP >3.5) but may reduce solubility, complicating bioavailability .

Q. What computational models are effective in predicting the interaction of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS.

- Insights : Chlorophenyl groups may sterically hinder binding to hydrophobic pockets, necessitating substituent optimization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Dose-Response Studies : Test across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains to establish IC variability.

- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes linked to observed activities.

- Case Study : A triazole-containing derivative showed divergent activity due to thiol-mediated redox cycling, emphasizing the role of auxiliary functional groups .

Q. What strategies optimize the reaction efficiency for large-scale synthesis without compromising yield?

- Methodology :

- Catalyst Screening : Test transition metals (e.g., Cu(II) in HMPA) for cascade dehydrogenation reactions.

- Green Chemistry : Replace toxic solvents (e.g., HMPA) with ionic liquids or PEG-based systems.

- Data : Cu(OPiv) in HMPA achieved 75% yield for a tetraphenylethene analog, but solvent toxicity remains a challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.